Cas no 2287263-06-1 (2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid)
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid structure](https://www.kuujia.com/scimg/cas/2287263-06-1x500.png)
2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid Chemical and Physical Properties
Names and Identifiers
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- 2287263-06-1
- EN300-6761439
- 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[3-(4-methoxyphenyl)bicyclo[1.1.1]pentan-1-yl]acetic acid
- 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid
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- Inchi: 1S/C29H27NO5/c1-34-19-12-10-18(11-13-19)28-15-29(16-28,17-28)25(26(31)32)30-27(33)35-14-24-22-8-4-2-6-20(22)21-7-3-5-9-23(21)24/h2-13,24-25H,14-17H2,1H3,(H,30,33)(H,31,32)
- InChI Key: ATDYEIKHVWEVJG-UHFFFAOYSA-N
- SMILES: OC(C(C12CC(C3C=CC(=CC=3)OC)(C1)C2)NC(=O)OCC1C2C=CC=CC=2C2C=CC=CC1=2)=O
Computed Properties
- Exact Mass: 469.18892296g/mol
- Monoisotopic Mass: 469.18892296g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 35
- Rotatable Bond Count: 8
- Complexity: 778
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 84.9Ų
- XLogP3: 5.2
2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6761439-1.0g |
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[3-(4-methoxyphenyl)bicyclo[1.1.1]pentan-1-yl]acetic acid |
2287263-06-1 | 1g |
$2789.0 | 2023-05-26 | ||
Enamine | EN300-6761439-0.05g |
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[3-(4-methoxyphenyl)bicyclo[1.1.1]pentan-1-yl]acetic acid |
2287263-06-1 | 0.05g |
$2342.0 | 2023-05-26 | ||
Enamine | EN300-6761439-0.1g |
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[3-(4-methoxyphenyl)bicyclo[1.1.1]pentan-1-yl]acetic acid |
2287263-06-1 | 0.1g |
$2454.0 | 2023-05-26 | ||
Enamine | EN300-6761439-2.5g |
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[3-(4-methoxyphenyl)bicyclo[1.1.1]pentan-1-yl]acetic acid |
2287263-06-1 | 2.5g |
$5466.0 | 2023-05-26 | ||
Enamine | EN300-6761439-0.25g |
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[3-(4-methoxyphenyl)bicyclo[1.1.1]pentan-1-yl]acetic acid |
2287263-06-1 | 0.25g |
$2565.0 | 2023-05-26 | ||
Enamine | EN300-6761439-5.0g |
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[3-(4-methoxyphenyl)bicyclo[1.1.1]pentan-1-yl]acetic acid |
2287263-06-1 | 5g |
$8089.0 | 2023-05-26 | ||
Enamine | EN300-6761439-0.5g |
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[3-(4-methoxyphenyl)bicyclo[1.1.1]pentan-1-yl]acetic acid |
2287263-06-1 | 0.5g |
$2676.0 | 2023-05-26 | ||
Enamine | EN300-6761439-10.0g |
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[3-(4-methoxyphenyl)bicyclo[1.1.1]pentan-1-yl]acetic acid |
2287263-06-1 | 10g |
$11994.0 | 2023-05-26 |
2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid Related Literature
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Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211
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Yongmao Li,Lu Cheng,Zhiqiang Cao,Wenguang Liu J. Mater. Chem. B, 2014,2, 46-48
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Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576
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Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403
Additional information on 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid
Introduction to 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic Acid (CAS No: 2287263-06-1)
2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid, identified by its CAS number 2287263-06-1, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules characterized by its complex structural framework, which includes a fluorene moiety and a bicyclo[1.1.1]pentanyl group, both of which contribute to its unique chemical properties and potential biological activities.
The structural composition of this compound is highly intricate, featuring a central acetic acid derivative that is functionalized with an amino group and a methoxycarbonyl group on one side, and a bulky bicyclo[1.1.1]pentanyl moiety on the other. The presence of the fluorene ring system, known for its rigidity and stability, suggests that this compound may exhibit enhanced binding affinity and metabolic stability, making it a promising candidate for further exploration in drug design.
In recent years, there has been growing interest in the development of novel molecular entities that incorporate fluorene derivatives due to their favorable photophysical properties and potential applications in medicinal chemistry. The methoxycarbonyl group in the structure not only contributes to the overall solubility and bioavailability of the compound but also serves as a handle for further chemical modifications, allowing researchers to tailor its properties for specific therapeutic targets.
The bicyclo[1.1.1]pentanyl group is another key feature of this compound, adding steric bulk and influencing the conformational flexibility of the molecule. This structural element has been increasingly utilized in the design of bioactive compounds due to its ability to enhance binding interactions with biological targets, such as enzymes and receptors. The combination of these structural features makes 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid a compelling subject for further investigation.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of complex molecules with greater accuracy, facilitating the identification of promising candidates for drug development. Molecular modeling studies have suggested that this compound may exhibit inhibitory activity against various enzymes and receptors implicated in human diseases. For instance, preliminary simulations indicate that it could interact with target proteins involved in cancer pathways, making it a potential lead compound for oncology research.
The synthesis of this compound presents significant challenges due to its intricate structure, requiring multi-step organic reactions and precise control over reaction conditions. However, recent innovations in synthetic methodologies have made it increasingly feasible to construct such complex molecules with high yields and purity. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in forming the carbon-carbon bonds essential for constructing the fluorene and bicyclo[1.1.1]pentanyl moieties.
Once synthesized, the biological evaluation of 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid is crucial to determine its therapeutic potential. In vitro assays can be employed to assess its activity against relevant biological targets, while preclinical studies can provide insights into its pharmacokinetic properties and safety profile. These studies are essential for advancing this compound from a laboratory curiosity to a viable candidate for clinical development.
The field of medicinal chemistry is continuously evolving, with new molecular entities being discovered and characterized at an unprecedented rate. Compounds like 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid represent the cutting edge of drug discovery efforts, combining innovative chemistry with cutting-edge computational methods to identify new therapeutic opportunities.
In conclusion, 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid (CAS No: 2287263-06-1) is a structurally complex and intriguing compound with significant potential in pharmaceutical research. Its unique combination of functional groups and structural motifs makes it a promising candidate for further exploration in drug design and development.
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